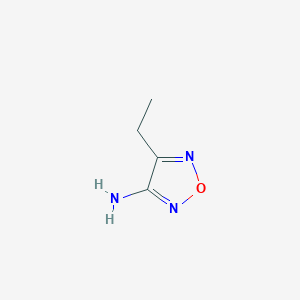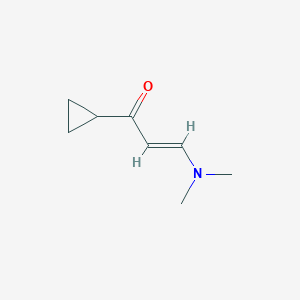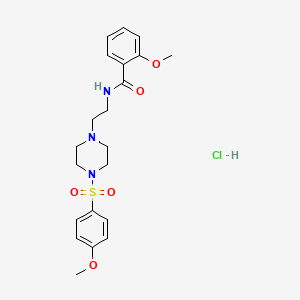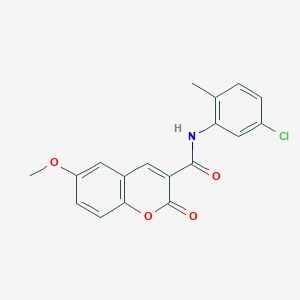
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid” is a complex organic molecule. It contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The “6-oxo” indicates the presence of a carbonyl group (C=O) at the 6th position of the ring. The “1-(4-Fluorobenzyl)” part suggests a benzyl group (a benzene ring attached to a CH2 group) with a fluorine atom at the 4th position is attached to the 1st position of the pyridine ring. The “3-carboxylic acid” part indicates a carboxylic acid group (-COOH) at the 3rd position of the ring .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would have a pyridine ring at its core, with a carbonyl group, a fluorobenzyl group, and a carboxylic acid group attached at different positions. The exact structure would need to be confirmed using techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the different functional groups present. The carbonyl group could be involved in reactions with nucleophiles, the carboxylic acid group could participate in acid-base reactions, and the aromatic rings could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure and the functional groups present. For example, the presence of the polar carboxylic acid group could enhance its solubility in water .科学的研究の応用
Synthesis and Characterization
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid and related compounds have been the subject of research in the field of organic chemistry, particularly in synthesis and structural analysis. Yin et al. (2004) explored the synthesis and characterization of tri(o-fluorobenzyl)tin esters of heteroaromatic carboxylic acid, providing insights into the structural properties of these compounds through crystallography and spectroscopy methods (Yin et al., 2004).
In another study, the reaction of di(p-fluorobenzyl)tin oxide with heteroaromatic carboxylic acid was investigated, leading to the synthesis of compounds with specific stoichiometry and structural attributes (Yin et al., 2005). These studies highlight the importance of understanding the structural nuances of such compounds, which are crucial for their potential applications in various fields.
Metal-Organic Frameworks and Coordination Polymers
Research has also delved into the construction of metal-organic frameworks (MOFs) using aromatic carboxylic acid ligands. Sun et al. (2021) synthesized Co(II)-based MOFs using a symmetrical aromatic carboxylic acid ligand, demonstrating their potential in gas adsorption and separation, as well as their magnetic properties (Sun et al., 2021). These findings open up avenues for the use of such compounds in environmental and materials science applications.
Crystallography and Molecular Structure Analysis
Solid-state tautomeric structure and invariom refinement studies have been conducted to resolve the conformation and tautomeric structure of related compounds. Bacsa et al. (2013) utilized single-crystal X-ray crystallography to analyze the electron distribution in molecules, providing detailed insights into the electrostatic properties of the compounds (Bacsa et al., 2013).
Moreover, the synthesis of 3-(4-fluorobenzyl)-8-hydroxy-1,2,3,4-tetrahydrochromeno[3,4-c]pyridin-5-one by Duan-zhi (2005) involved multiple reactions, indicating the complexity involved in synthesizing such compounds and the importance of understanding their molecular structures (Y. Duan-zhi, 2005).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO3/c14-11-4-1-9(2-5-11)7-15-8-10(13(17)18)3-6-12(15)16/h1-6,8H,7H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCCIZPNWNADCEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(C=CC2=O)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2415223.png)

![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2415225.png)
![6-(3-Chlorophenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2415227.png)
![5-Methylsulfonyl-1-oxaspiro[2.3]hexane](/img/structure/B2415229.png)


![4-Chloro-2-[4-chloro-3-(trifluoromethyl)benzenesulfonamido]benzoic acid](/img/structure/B2415236.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol](/img/structure/B2415242.png)

